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Introduction Agrobacterium-mediated transformation is a widely used method for introducing
agronomically important traits into plants [1]. The process relies on the natural ability of Agrobacterium
tumefaciens to transfer a segment of DNA (T-DNA) from its Tumor-inducing (Ti) plasmid into the plant
genome [1]. A critical step in this process is the selection of successfully transformed plant cells, which is
often achieved using selectable marker genes. The hph gene, which confers resistance to the antibiotic
Hygromycin B, is one of the most commonly used markers in plant and fungal transformation [2] [3]. This
note details a reliable protocol for tomato (Solanum lycopersicum cv. Micro-Tom) transformation using
Hygromycin B selection, incorporating ploidy analysis to ensure the generation of genetically stable, diploid

transgenic plants [4].

Mechanism of Action of Hygromycin B Hygromycin B is an aminoglycoside antibiotic that inhibits
protein synthesis in both prokaryotes and eukaryotes. It acts by binding to the 30S ribosomal subunit, which
disrupts the translocation of mRNA and tRNA, leading to the production of non-functional proteins and
eventual cell death [2]. The hph gene, often derived from E. coli, encodes a hygromycin B kinase (HPH)
that phosphorylates and thereby inactivates the antibiotic, allowing only transformed cells to survive and

proliferate [2].

Detailed Transformation and Selection Protocol
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The following protocol is adapted from a 2025 method for transforming the model tomato cultivar '"Micro-
Tom' [4].

Preparation of Materials and Agrobacterium Strain

¢ Culture Medium:

o Prepare Lysogenic Broth (LB) solid and liquid media. For solid plates, supplement with 1.5%
(w/v) agar or Agargel [4].

e Agrobacterium Transformation:

o Use the freeze-thaw method to introduce the plant transformation vector (e.g., pPCAMBIA1301,
which contains an hph selectable marker) into the Agrobacterium tumefaciens strain LBA4404
[4].

o Culture the transformed bacteria on LB solid medium supplemented with the appropriate
antibiotics for the vector (e.g., 50 mg/L Kanamycin) and the bacterial strain (e.g., 50 mg/L
Rifampicin and 25 mg/L Streptomycin) [4].

o Incubate at 28°C for 2-3 days, then verify positive colonies by colony PCR [4].

¢ Stock Solutions: Prepare and filter-sterilize the following antibiotic stock solutions for use in plant
media [4]:

o Hygromycin B: Concentration varies (see Table 2).

o Timentin: 200 mg/mL in ddHz20, used at 200-400 mg/L in plant media to eliminate
Agrobacterium after co-cultivation.

Plant Transformation and Regeneration Workflow

The diagram below outlines the key steps in the transformation and selection process.
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Diagram 1: Experimental workflow for Agrobacterium-mediated transformation of tomato with Hygromycin

B selection and downstream validation.

Step-by-Step Instructions

¢ Plant Material Preparation: Surface-sterilize tomato seeds (cv. Micro-Tom) and germinate them on a
basal germination medium (e.g., half-strength MS medium) under sterile conditions. Use 7- to 10-day-
old seedlings as a source of cotyledon explants [4].

¢ Agrobacterium Inoculation:

o Harvest the cotyledons and excise them into small segments.

o Inoculate the explants with the prepared Agrobacterium culture, diluted to an optical density
(ODeoo) of approximately 0.5-1.0 in a liquid inoculation medium [4].

e Co-cultivation: Blot-dry the explants and transfer them to a co-cultivation medium (solidified with
agar). Incubate in the dark at 23-25°C for 2-3 days to allow T-DNA transfer [4].

e Selection and Regeneration:

o Transfer the explants to a shoot regeneration medium containing Hygromycin B (for tomato cv.
Micro-Tom, a concentration of 5-10 mgl/L is typical) and Timentin (200-400 mg/L) to suppress
Agrobacterium growth. Subculture the explants to fresh selection medium every 2 weeks [4].

o Emerging resistant shoots are subsequently transferred to a root regeneration medium, also
supplemented with Hygromycin B (a lower concentration, e.g., 5 mg/L, may be used) and
Timentin [4].

Post-Regeneration Analysis

A critical quality control step is the validation of the regenerated plants.
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¢ Ploidy Analysis using Flow Cytometry: A significant proportion of regenerated plants can be
polyploid, which leads to reduced fertility and complicates their use in breeding. Use flow cytometry to
analyze the nuclear DNA content of regenerated shoots and select only diploid plants for further
analysis [4].
¢ Molecular Screening:
o PCR Analysis: Isolate genomic DNA from putatively transformed plants and perform PCR
using primers specific to the hph gene (e.g., Hyg-F: 5'- TTTCCACTATCGGCGAGTACTTCTA -3
and Hyg-R: 5'- AGGAATCGGTCAATACACTACATGG -3) to confirm transgene integration [4].
o GUS Histochemical Assay: If the T-DNA contains a 3-glucuronidase (GUS) reporter gene,
perform a histochemical assay to visualize transgene expression spatially [4].

Key Data and Optimization Parameters

Table 1: Antibiotic Stock Solutions and Usage in Culture Media [4]

L Stock Working
Antibiotic Solvent ) ) Purpose
Concentration Concentration

Hygromycin ddH20 e.g., 50 mg/mL Varies by species (see  Selection of transformed

B Table 2) plant cells

Kanamycin ddH20 50 mg/mL 50 mg/L Selection of transformed
Agrobacterium

Rifampicin DMSO 50 mg/mL 50 mg/L Counter-selection for A.
tumefaciens strain

Streptomycin  ddH20 25 mg/mL 25 mg/L Counter-selection for A.
tumefaciens strain

Timentin ddH20 200 mg/mL 200-400 mg/L Elimination of

Table 2: Hygromycin B Working Concentrations for Different Applications

Agrobacterium after co-
culture
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Organism / Cell Type

Typical Working
Concentration Range

Key Consideration

Tomato (S.
lycopersicum)

Mammalian Cell Lines

Yeast (e.g., S.
cerevisiae)

5 - 20 mg/L

10 - 400 pg/mL

~200 pg/mL

cv. Micro-Tom is selected at 5-10 mg/L

[4].

Must be determined empirically for each
cell line [3].

Commonly used for selection with the
hph marker [2].

Discussion and Best Practices

¢ The Importance of Ploidy Analysis: Incorporating flow cytometric ploidy analysis is a major
advancement in ensuring the quality of transgenic plants. Studies report that up to 40% of
regenerated tomato plants can be polyploid, which are unsuitable for functional studies or breeding.
This protocol's emphasis on diploid selection addresses a common oversight in traditional methods

[4].

¢ Determining Optimal Hygromycin B Concentration: The effective concentration of Hygromycin B
for selection varies significantly with plant species, cultivar, and even explant type. It is crucial to

conduct a kill-curve assay to determine the minimum concentration that prevents the growth of non-
transformed (wild-type) tissue before initiating transformation experiments [3].

¢ Mechanism of T-DNA Transfer: The high efficiency of Agrobacterium-mediated transformation stems
from a natural biological process. The Virulence (Vir) proteins expressed by the Ti plasmid recognize
the T-DNA borders, excise the single-stranded T-DNA, and pilot it into the plant cell nucleus where it
integrates into the genome [1].
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transformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: (S)tntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ates
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC150518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8004914/
https://www.sciencedirect.com/topics/neuroscience/hygromycin-b
https://pmc.ncbi.nlm.nih.gov/articles/PMC12305211/
https://www.smolecule.com/products/b564960#hygromycin-b-agrobacterium-mediated-transformation
https://www.smolecule.com/products/b564960#hygromycin-b-agrobacterium-mediated-transformation
https://www.smolecule.com/products/b564960#hygromycin-b-agrobacterium-mediated-transformation
https://www.smolecule.com/products/b564960#hygromycin-b-agrobacterium-mediated-transformation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s564960?utm_src=pdf-bulk
https://www.smolecule.com/products/s564960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

